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Roniciclib nausea vomiting fatigue side effects
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Compound Focus: Roniciclib

CAS No.: 1223498-69-8

Cat. No.: S548254

Adverse Event Profile of Roniciclib

The table below summarizes the common adverse events (AEs) associated with Roniciclib as identified in

clinical trials.

Adverse Frequency in Phasel Frequency in Phase Il Grade Notes

Event Studies (%) [1] SCLC Study (%) [2] (Typical)

Nausea 76.6% Not Specified Mostly 1-2  Most common AE;
proactive
management is
crucial.

Fatigue 65.8% Not Specified Mostly 1-2 A frequent cause of
reduced dose
intensity.

Diarrhea 63.1% Not Specified Mostly 1-2  Commonly observed
with pan-CDK
inhibitors.

Vomiting 57.7% Not Specified Mostly 1-2  Often occurs

concurrently with
nausea.
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Adverse Frequency in Phasel Frequency in Phase Il Grade Notes

Event Studies (%) [1] SCLC Study (%) [2] (Typical)

Other Anemia, Serious AEs more 3-4 Hematologic AEs
Notable Thrombocytopenia [1] common in Roniciclib require regular
AEs arm (57.1% vs 38.6%) monitoring.

[2]

The Phase II study in ED-SCLC was prematurely terminated due to an unfavorable risk-benefit profile.

The addition of Reniciclib to chemotherapy did not improve efficacy and resulted in increased toxicity [2].

Mechanism of Action and Link to Side Effects

Roniciclib is a potent, oral pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism provides context

for the observed side effect profile [1] [3]:

e Broad-Spectrum Inhibition: It inhibits cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) in
the low nanomolar range [1] [4].

¢ Impact on Rapidly Dividing Cells: Inhibition of cell-cycle CDKs (especially CDK1, 2, 4, 6) disrupts
the cell division cycle, which can affect not only tumor cells but also other normally rapidly dividing
cells in the body, contributing to gastrointestinal toxicity and myelosuppression.

¢ Transcriptional Inhibition: Inhibition of transcriptional CDKs (7 and 9) can disrupt global RNA
synthesis and lead to downregulation of short-lived proteins, such as survival factors (e.g., Mcl-1).
This can promote apoptosis in cancer cells but may also contribute to general cellular stress and side
effects like fatigue [1].

The following diagram illustrates how Reniciclib's multi-target inhibition leads to the observed experimental

and adverse effects.

Experimental & Clinical Dosing Context

The tolerability of Reniciclib is highly schedule-dependent. Here are key experimental details for your

research models.

¢ Dosing Schedules Tested: Two primary schedules were evaluated in phase | trials [1]:
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o 3 days on / 4 days off per 21-day cycle: This schedule demonstrated an acceptable
safety profile and was the basis for the Recommended Phase Il Dose (RP2D).
o 4 weeks on / 2 weeks off per 42-day cycle: This schedule was terminated early due to
limited tolerability.
¢ Recommended Phase Il Dose (RP2D): The established RP2D for the 3 days on / 4 days off

schedule in solid tumours was 5 mg twice daily [1].

¢ Clinical Trial Outcome: A randomized, double-blind Phase Il study in Extensive-Disease Small Cell
Lung Cancer (ED-SCLC) combined Roniciclib (5 mg BID, 3 days on/4 days off) with platinum-
etoposide chemotherapy. This combination failed to show a progression-free or overall survival
benefit and demonstrated an unfavorable risk-benefit profile, leading to the study's premature
termination [2].

FAQs for Technical Support

Q1: What is the most critical safety finding from late-stage clinical trials on Roniciclib? The most
critical finding is from a Phase II study in ED-SCLC, where Reoniciclib combined with standard
chemotherapy (cisplatin/carboplatin and etoposide) resulted in increased toxicity without improving efficacy
(progression-free or overall survival). This led to the study's premature termination and indicates a highly

unfavorable risk-benefit profile in this and likely other contexts [2].

Q2: Are the gastrointestinal side effects of Roniciclib manageable in a preclinical model setting? While
the clinical data shows a high frequency of GI events, their impact on animal well-being must be carefully
monitored in vivo. The schedule-dependent toxicity (better tolerability with intermittent 3 days on / 4
days off dosing) should be considered when designing treatment protocols for animal studies to allow for

recovery [1].

Q3: How does the side effect profile of this pan-CDK inhibitor compare to selective CDK4/6
inhibitors? Roniciclib's pan-CDK inhibition results in a broader side effect profile, including a very high
incidence of GI toxicity and fatigue, which is less pronounced with selective CDK4/6 inhibitors (e.g.,
Palbociclib, Ribociclib). Selective CDK4/6 inhibitors are associated with different dominant toxicities,

particularly myelosuppression (neutropenia) [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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